molecular formula C17H24N2O2 B7933563 (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933563
M. Wt: 288.4 g/mol
InChI Key: VDKAZZIEOSJCOC-UHFFFAOYSA-N
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Description

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopropylamino group attached to a cyclohexyl ring, which is further connected to a carbamic acid benzyl ester moiety. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropylamino-cyclohexyl intermediate. This intermediate can be synthesized through the catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates using a chiral rhodium complex .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of scalable catalytic systems and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropylamino or carbamic acid benzyl ester moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the cyclohexyl ring or the benzyl ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The cyclopropylamino group may play a crucial role in the compound’s binding affinity and specificity, while the carbamic acid benzyl ester moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is unique due to its combination of a cyclopropylamino group and a carbamic acid benzyl ester moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

benzyl N-[4-(cyclopropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-10-8-15(9-11-16)18-14-6-7-14/h1-5,14-16,18H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKAZZIEOSJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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